[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a chemical compound with the molecular formula C18H16ClNO4 It is known for its unique structure, which includes a chloroanilino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the reaction of 2-chloroaniline with ethyl 2-(2-methoxyphenyl)acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process would also involve rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines.
Scientific Research Applications
[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The chloroanilino group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- [2-(4-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- [2-(2-Chloroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Uniqueness
[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is unique due to the specific positioning of the chloroanilino and methoxyphenyl groups. This unique structure can result in distinct chemical reactivity and biological activity compared to its similar compounds. The presence of the chloro group in the ortho position relative to the anilino group can influence the compound’s electronic properties and steric interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-15-9-5-2-6-12(15)10-17(21)23-11-16(20)19-14-8-4-3-7-13(14)18/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAXDTDEOVWWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.